2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(pyridin-2-yl)acetamide
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Overview
Description
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(pyridin-2-yl)acetamide is a complex organic compound that features an indole moiety linked to a pyridine ring via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(pyridin-2-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized by reacting 1-(2-methoxyethyl)-1H-indole with an appropriate halogenated acetic acid derivative under basic conditions.
Coupling with Pyridine: The indole derivative is then coupled with a pyridine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(pyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The indole and pyridine moieties allow the compound to bind to proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid
- (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
Uniqueness
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(pyridin-2-yl)acetamide is unique due to its specific combination of indole and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C18H19N3O3/c1-23-12-11-21-10-8-14-15(21)5-4-6-16(14)24-13-18(22)20-17-7-2-3-9-19-17/h2-10H,11-13H2,1H3,(H,19,20,22) |
InChI Key |
BUEQKVKQZGZNIG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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